molecular formula C7H13N3O B1416118 N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine CAS No. 938459-04-2

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Cat. No. B1416118
M. Wt: 155.2 g/mol
InChI Key: MORJMPJTSJZXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” is a chemical compound with the linear formula C7H13N3O . It belongs to the class of compounds known as 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered aromatic ring with one oxygen atom and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine”, often involves the use of nitrogen- and oxygen-containing scaffolds . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involving “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” and similar compounds often depend on the electron-withdrawing and donating substituents in the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

“N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” is a solid compound . Its empirical formula is C7H13N3O, and it has a molecular weight of 155.20 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine and its derivatives are primarily involved in chemical synthesis and structural analysis. A study demonstrated the ring-fission and C-C bond cleavage reactions involving similar compounds, highlighting their chemical reactivity and potential use in synthesizing complex molecules (Jäger et al., 2002). Additionally, the crystal structure and theoretical studies of related compounds have been explored to understand their electronic and molecular structure better (Aydın et al., 2017).

Antitumor Activity

There's ongoing research into the antitumor properties of 1,2,4-oxadiazole derivatives. For example, a study on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products investigated their structural characterization and antitumor activity (Maftei et al., 2016).

DNA Interaction and Cytotoxicity

Some studies have focused on the interaction of similar compounds with DNA and their cytotoxicity. For instance, Cu(II) complexes with tridentate ligands related to N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine showed DNA binding and nuclease activity, along with cytotoxicity against different cancer cell lines (Kumar et al., 2012).

Synthesis of Energetic Compounds

The synthesis of energetic compounds using 1,2,4-oxadiazoles, including derivatives of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, has been researched. A study on the synthesis and properties of di- and trinitromethyl-1,2,4-oxadiazoles highlighted their potential in creating high-performance materials (Hermann et al., 2018).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of 1,2,4-oxadiazole derivatives is also underway. For instance, a study synthesized and tested (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone analogs for their antimicrobial and hydrogen peroxide scavenging activities (Malhotra et al., 2013).

Safety And Hazards

The safety information available indicates that “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” may be harmful if swallowed (Hazard Statements H302) and it is classified as Acute Tox. 4 Oral . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions for “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is a current area of research interest .

properties

IUPAC Name

N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJMPJTSJZXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650858
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

CAS RN

938459-04-2
Record name N,3-Diethyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Reactant of Route 3
Reactant of Route 3
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Reactant of Route 4
Reactant of Route 4
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Reactant of Route 5
Reactant of Route 5
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Reactant of Route 6
Reactant of Route 6
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.